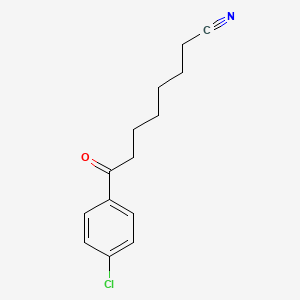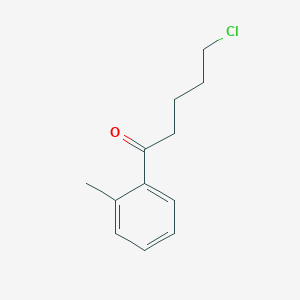
2',5'-Dichloro-3,3-dimethylbutyrophenone
Vue d'ensemble
Description
2’,5’-Dichloro-3,3-dimethylbutyrophenone is a chemical compound with the molecular formula C12H14Cl2O . It has a molecular weight of 245.15 .
Molecular Structure Analysis
The molecular structure of 2’,5’-Dichloro-3,3-dimethylbutyrophenone consists of 12 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The InChI key for this compound is VKNPIDPOXPEQKF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The density of 2’,5’-Dichloro-3,3-dimethylbutyrophenone is 1.162g/cm3 . It has a boiling point of 298.9ºC at 760 mmHg . The melting point information is not available .Applications De Recherche Scientifique
Fluorescence Applications in Various Fields
A study by Hagimori et al. (2012) demonstrates the synthesis of 2-pyrone dyes exhibiting fluorescence in solid state and various solvents, showing potential applications in fields requiring fluorescent materials. These dyes, synthesized from 4-diethylamino-acetophenone, demonstrate red, green, and orange fluorescence in different states and environments, suggesting versatile applications in areas such as bioimaging or material sciences (Hagimori et al., 2012).
Molecular Recognition and Intermolecular Hydrogen Bonding
Research by Wash et al. (1997) highlights the role of 2,2-dimethylbutynoic acid with a pyridone terminus in molecular recognition. This compound forms intermolecularly hydrogen-bonded dimers, useful in understanding and designing molecular interactions in chemical and biological systems (Wash et al., 1997).
Antimicrobial and Antifungal Activities
Sayed et al. (2003) discuss the synthesis of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and its reaction with various compounds, leading to derivatives exhibiting antimicrobial and antifungal activities. This research suggests potential pharmaceutical applications of these compounds in developing new antimicrobial agents (Sayed et al., 2003).
Applications in Polymer Synthesis
Ghassemi et al. (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives using 2,5-dichloro-4′-substituted benzophenones. These polymers have high thermal stability and potential applications in creating materials like proton exchange membranes, relevant in fields like fuel cell technology (Ghassemi et al., 2004).
DNA Synthesis and Phosphotriester Intermediates
Marugg et al. (1984) detail a process for DNA synthesis using phosphotriester intermediates activated by 2-chlorophenyl-0,0-bis(1-benzotriazolyl)phosphate. This method has significant implications in molecular biology and genetic engineering, facilitating the synthesis of DNA fragments on controlled pore glass/long chain alkylamine support (Marugg et al., 1984).
Safety and Hazards
The safety information for 2’,5’-Dichloro-3,3-dimethylbutyrophenone indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-12(2,3)7-11(15)9-6-8(13)4-5-10(9)14/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUFWCCIUHRWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642409 | |
| Record name | 1-(2,5-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898764-88-0 | |
| Record name | 1-(2,5-Dichlorophenyl)-3,3-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















